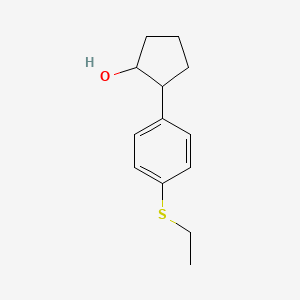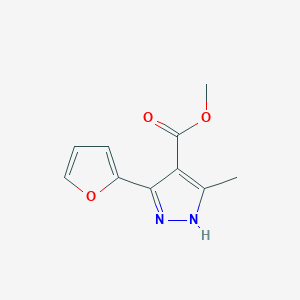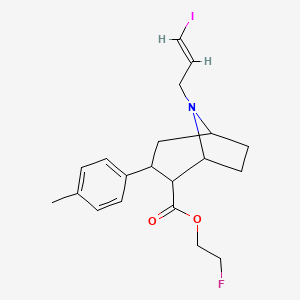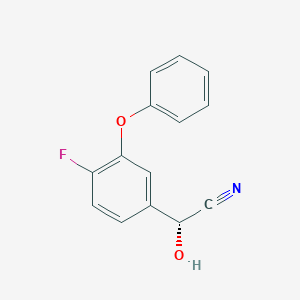![molecular formula C17H33N5O13P2 B13409856 10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/structure/B13409856.png)
10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA is a complex organic compound with the molecular formula C17H33N5O13P2 and a molecular weight of 577.417 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of specialized materials and compounds.
Mechanism of Action
The mechanism of action of 10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA include:
- 10-Descarboxymethyl-10-[2-[(phosphonomethyl)amino)-2-oxoethyl]-DOTA
- 10-Descarboxymethyl-10-[2-[(carboxymethyl)amino)-2-oxoethyl]-DOTA
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C17H33N5O13P2 |
|---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-(diphosphonomethylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C17H33N5O13P2/c23-13(18-17(36(30,31)32)37(33,34)35)9-19-1-3-20(10-14(24)25)5-7-22(12-16(28)29)8-6-21(4-2-19)11-15(26)27/h17H,1-12H2,(H,18,23)(H,24,25)(H,26,27)(H,28,29)(H2,30,31,32)(H2,33,34,35) |
InChI Key |
WKCFWKIZZJOAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NC(P(=O)(O)O)P(=O)(O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)


![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)


![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)
![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)
